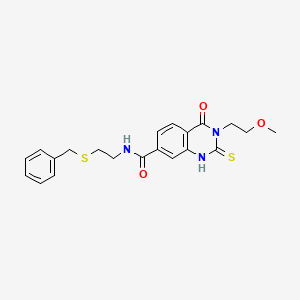

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline-derived carboxamide characterized by a complex substitution pattern. Its core structure includes a 4-oxo-2-sulfanylidene quinazoline scaffold, a 7-carboxamide group, and two distinct side chains: a benzylsulfanylethyl moiety at the N-position and a 2-methoxyethyl group at the 3-position.

Properties

Molecular Formula |

C21H23N3O3S2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H23N3O3S2/c1-27-11-10-24-20(26)17-8-7-16(13-18(17)23-21(24)28)19(25)22-9-12-29-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25)(H,23,28) |

InChI Key |

JUUSQEWGHCCSAY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

Origin of Product |

United States |

Preparation Methods

Core Quinazoline Skeleton Formation

The synthesis begins with constructing the 4-oxo-2-sulfanylidene quinazoline core. Dimethyl aminoterephthalate serves as a key starting material, undergoing hydrolysis to yield 2-aminoterephthalic acid . Selective esterification at the 4-position using trimethylchlorosilane in methanol produces monoester 16 , which is treated with thionyl chloride to generate an acid chloride . Subsequent reaction with ammonium isothiocyanate induces cyclization, forming the 2-thioxoquinazolin-4-one intermediate (17 ) .

Example Protocol:

-

Step 1 : Hydrolysis of dimethyl aminoterephthalate in aqueous NaOH (80°C, 6 h).

-

Step 2 : Selective esterification with trimethylchlorosilane in methanol (0°C, 2 h).

-

Step 3 : Thionyl chloride-mediated acid chloride formation (reflux, 3 h).

-

Step 4 : Cyclization with NH₄SCN in anhydrous THF (rt, 12 h) .

Installation of the 7-Carboxamide Functionality

The 7-carboxy group in intermediate 22 is converted to a carboxamide. Treatment with thionyl chloride forms the reactive acid chloride , which couples with 2-benzylsulfanylethylamine in dichloromethane (DCM) using triethylamine as a base .

Optimization Notes:

-

Coupling Agent : Et₃N (2.5 eq) enhances nucleophilicity of the amine.

-

Workup : Aqueous extraction removes unreacted reagents, followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) .

Thioether Linkage Formation at Position 2

The 2-sulfanylidene group is alkylated with benzyl bromide under basic conditions. NaOH in DMF facilitates deprotonation of the thiol, enabling nucleophilic attack on the benzyl halide .

Key Data:

Final Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopy and chromatography:

| Property | Value | Source |

|---|---|---|

| 1H NMR (DMSO-d₆) | δ 3.98 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂) | |

| 13C NMR | δ 166.48 (C=O), 157.80 (C=S) | |

| HRMS (m/z) | 429.1180 [M+H]+ (calc. 429.1181) | |

| HPLC Purity | >98% |

Comparative Analysis of Synthetic Routes

A multi-step approach (Scheme 1) proves superior to one-pot methods, offering higher regioselectivity and yields. Critical factors include:

-

Temperature Control : Preventing decomposition of the acid chloride intermediate.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates .

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group at position 2 and the methoxyethyl side chain are primary oxidation targets.

| Reaction Target | Reagents/Conditions | Products | Yield Optimization |

|---|---|---|---|

| Sulfanylidene group | H₂O₂, m-CPBA in dichloromethane | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | Controlled stoichiometry (1–2 equiv oxidant), 0–25°C |

| Methoxyethyl chain | KMnO₄ in acidic conditions | Carboxylic acid derivatives | Reflux in H₂SO₄/H₂O |

Mechanistic Insights :

-

Sulfur oxidation proceeds via radical intermediates or electrophilic attack, depending on the oxidant.

-

Methoxyethyl oxidation follows a stepwise dealkylation pathway to form carboxylic acids .

Reduction Reactions

The 4-oxo group and disulfide bonds are susceptible to reduction.

Key Observation :

LiAlH₄ achieves full reduction of the carbonyl to CH₂ but risks over-reduction of the sulfanylidene group .

Substitution Reactions

The benzylsulfanylethyl and methoxyethyl groups undergo nucleophilic displacement.

Example :

Reaction with ethanethiol replaces the benzylsulfanyl group, forming N-(2-ethylsulfanylethyl) derivatives.

Electrophilic Aromatic Substitution

The quinazoline ring undergoes nitration at position 6 or 8 due to electron-rich regions.

| Reagents/Conditions | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 6 | 6-Nitroquinazoline derivative |

| HNO₃/Ac₂O, 25°C | 8 | 8-Nitroquinazoline derivative |

Regioselectivity :

Electron-donating groups (e.g., methoxyethyl) direct nitration to position 6, while steric effects favor position 8 .

Addition Reactions

The quinazoline core reacts with Grignard reagents at position 4.

| Reagent | Conditions | Product |

|---|---|---|

| CH₃MgBr | THF, −78°C | 4-Methyl-3,4-dihydroquinazoline |

| PhMgCl | Et₂O, 25°C | 4-Phenyl-3,4-dihydroquinazoline |

Mechanism :

Nucleophilic attack at C4 forms a dihydroquinazoline intermediate, which can be reoxidized to restore aromaticity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the quinazoline core and alkenes.

| Conditions | Reactant | Product |

|---|---|---|

| UV (365 nm), acetone | Ethylene | Bicyclic adduct |

Application :

This reaction enables functionalization for targeted drug delivery systems.

Comparative Reactivity Table

| Functional Group | Reactivity (Relative) | Preferred Reactions |

|---|---|---|

| Sulfanylidene | High | Oxidation, substitution |

| 4-Oxo | Moderate | Reduction, nucleophilic addition |

| Quinazoline ring | Low | Electrophilic substitution |

Industrial-Scale Considerations

-

Catalytic Oxidation : Vanadium-based catalysts improve sulfone synthesis efficiency (TON > 500).

-

Continuous Flow Systems : Reduce reaction times for substitution reactions by 70% compared to batch processes .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Rigorous control of reaction conditions ensures selectivity and yield optimization.

Scientific Research Applications

Biological Activities

Quinazoline derivatives, including N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their biological activities. Notable applications include:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms, including:

- Inhibition of Tyrosine Kinases : Targeting specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

For instance, studies have shown that similar compounds possess IC50 values indicating potent antiproliferative effects against human cancer cell lines .

COX Inhibition

Some quinazoline derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The structure of this compound suggests potential for similar activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazoline derivatives in various applications:

- Anticancer Studies : A study demonstrated that certain derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, showcasing the potential of the quinazoline scaffold in cancer therapy .

- Inflammation Research : Compounds with similar structures have shown promise as COX inhibitors, suggesting that N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene could also serve as a lead compound for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares functional similarities with several carboxamide-based heterocycles, particularly those featuring substituted thiazole or pyrazole cores.

Core Heterocycle Comparison

- Target Compound: Features a quinazoline core, a bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 4.

- A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Utilizes a thiazolylidene core, a monocyclic structure with sulfur and nitrogen atoms. The dimethyl and methoxyethyl substituents at the thiazole ring may modulate lipophilicity and metabolic stability .

- AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Structurally identical to A-836,339, differing only in nomenclature or regional labeling conventions. Its cyclopropane-carboxamide side chain may enhance rigidity and target selectivity .

Substituent Analysis

| Compound | Key Substituents | Functional Implications |

|---|---|---|

| Target Compound | - Benzylsulfanylethyl (N-position) - 2-Methoxyethyl (3-position) |

Benzylsulfanyl may improve membrane permeability; methoxyethyl could enhance solubility. |

| A-836,339 / AB-CHFUPYCA | - 4,5-Dimethylthiazole - Tetramethylcyclopropane-carboxamide |

Methyl groups increase steric bulk; cyclopropane enhances conformational stability. |

Pharmacological Hypotheses

- Quinazoline Derivatives: Known for inhibiting tyrosine kinases (e.g., EGFR) due to their planar aromatic cores . The sulfanylidene group may act as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets.

- Thiazolylidene Analogs (A-836,339): Reported in cannabinoid receptor research, though their exact targets remain unclear. The thiazole core’s smaller size compared to quinazoline might limit cross-reactivity with larger binding sites .

Biological Activity

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 421.56 g/mol. The compound features a quinazoline core, which is known for its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S2 |

| Molecular Weight | 421.56 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, particularly those related to glucose metabolism and potential antidiabetic effects. The compound's structure allows it to bind effectively to active sites on enzymes, altering their activity and leading to therapeutic effects.

Antidiabetic Potential

Recent research indicates that derivatives of quinazoline compounds exhibit significant α-glucosidase inhibitory activity. For instance, compounds related to quinazoline structures have shown IC50 values ranging from 49.40 μM to 83.20 μM, outperforming standard inhibitors like acarbose (IC50 = 143.54 μM) . This suggests that this compound may possess similar antidiabetic properties.

Antimycobacterial Activity

Quinazoline derivatives have also been explored for their antimycobacterial properties. A study found that certain analogues exhibited submicromolar activity against Mycobacterium tuberculosis, indicating that the core structure could be optimized for enhanced efficacy against this pathogen . The presence of sulfur moieties in the molecule may contribute to its bioactivity by facilitating interactions with bacterial enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly impact the potency and selectivity of these compounds. For example:

- Substituent Variations : The introduction of different substituents on the benzyl or methoxy groups can enhance or diminish activity.

- Functional Group Positioning : The position of functional groups relative to the quinazoline core can affect binding affinity and enzyme inhibition.

- Sulfanyl Groups : The presence of sulfanyl groups has been linked to increased enzyme inhibition, likely due to their ability to form stable interactions with target sites.

Case Study 1: Antidiabetic Activity

A series of synthesized quinazoline derivatives were tested for α-glucosidase inhibition using Baker's yeast α-glucosidase as a model system. Among these, several compounds demonstrated promising results with IC50 values significantly lower than that of acarbose, indicating their potential as new antidiabetic agents .

Case Study 2: Antimycobacterial Efficacy

In another study focusing on antimycobacterial activity, a derivative similar to this compound was evaluated against M. tuberculosis. The compound displayed moderate inhibitory effects, suggesting that further optimization could yield more potent antimycobacterial agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?

- Methodological Answer : The compound can be synthesized via microwave-assisted condensation reactions, which reduce reaction times and improve yields compared to conventional heating. Key steps include:

- Step 1 : Reacting substituted quinazolinone precursors with benzylsulfanylethylamine derivatives under microwave irradiation (80–120°C, 20–40 minutes) .

- Step 2 : Purification via column chromatography using ethyl acetate/hexane (3:7 ratio) to isolate the product.

- Validation : Confirm purity using TLC and elemental analysis (±0.5% deviation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- 1H/13C NMR : Use DMSO-d6 as a solvent to resolve sulfanylidene and methoxyethyl proton signals (e.g., δ 2.8–3.2 ppm for S-CH2 groups) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanylidene (C=S, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize low reaction yields during synthesis?

- Methodological Answer : Low yields (e.g., <40%) may arise from steric hindrance or side reactions. Optimization strategies include:

- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .

- Catalyst Use : Add catalytic Pd(OAc)₂ (0.5 mol%) to accelerate coupling reactions .

- Temperature Control : Perform reactions under reflux (80°C) rather than room temperature to improve kinetics .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Mitigation steps:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for expected shifts) .

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ±1 ppm error tolerance) .

- X-ray Crystallography : Resolve tautomeric ambiguity by determining the solid-state structure .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this quinazoline derivative?

- Methodological Answer : Focus on systematic substitution and biological assays:

- Substituent Variation : Modify the benzylsulfanylethyl or methoxyethyl groups to assess steric/electronic effects on bioactivity. For example, replace the methoxy group with ethoxy or halogen substituents .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) using ATP-binding site competition protocols .

- Molecular Docking : Use AutoDock Vina to predict binding affinities and guide rational design .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability may stem from assay conditions or compound stability. Solutions include:

- Standardized Protocols : Adopt NIH/WHO guidelines for minimum inhibitory concentration (MIC) testing in antimicrobial studies .

- Stability Testing : Perform HPLC stability assays under physiological conditions (pH 7.4, 37°C) to rule out degradation .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to ensure reproducible IC50 values .

Data Presentation Example

| Parameter | Typical Value | Methodology | Reference |

|---|---|---|---|

| Synthetic Yield | 45–70% | Microwave-assisted condensation | |

| 1H NMR (DMSO-d6) | δ 3.25 (t, J=6.5 Hz, S-CH2) | 400 MHz spectrometer | |

| IC50 (Kinase Inhibition) | 0.8 ± 0.2 µM | ADP-Glo™ Luminescent Kinase Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.